

2-Methyl-1-phenyl-1-butanol physical constants

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methyl-1-phenyl-1-butanol**

Cat. No.: **B13818646**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **2-Methyl-1-phenyl-1-butanol**

Introduction

2-Methyl-1-phenyl-1-butanol, identified by CAS Number 3968-86-3, is an aromatic alcohol with significant applications in various fields of chemical science.^{[1][2][3]} With the molecular formula C₁₁H₁₆O and a molecular weight of approximately 164.24 g/mol, this compound is a valuable intermediate in the synthesis of pharmaceuticals and photoinitiators.^{[1][4][5]} It is also utilized in the fragrance and personal care industries for its characteristic sweet, floral odor and high stability.^[1] This guide provides a comprehensive overview of its core physical constants, spectroscopic identity, synthesis protocols, and handling considerations, tailored for researchers and professionals in chemistry and drug development.

Chemical Structure and Identity

The structural framework of **2-Methyl-1-phenyl-1-butanol** consists of a butanol chain with a methyl group at the second carbon and a phenyl group attached to the first, hydroxyl-bearing carbon. Its IUPAC name is 2-methyl-1-phenylbutan-1-ol.^[6] The molecule possesses two chiral centers (at C1 and C2), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The specific stereochemistry can significantly influence its biological activity and olfactory properties, a critical consideration in drug development and fragrance formulation.

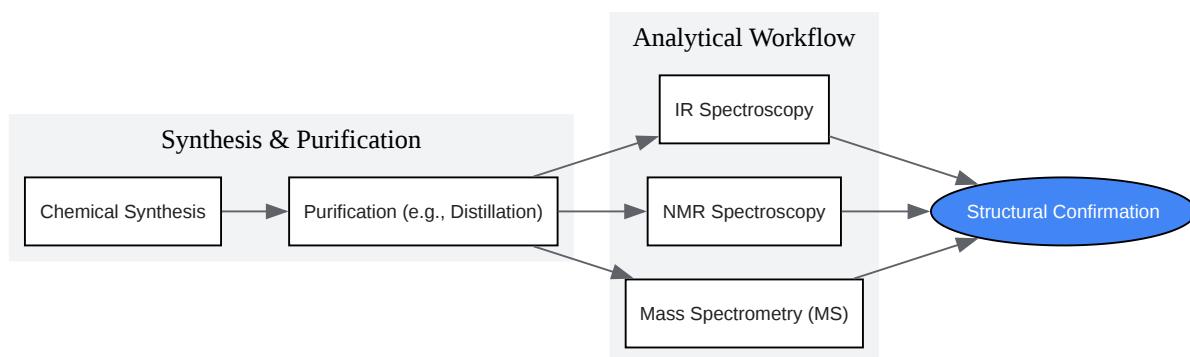
Caption: Molecular graph of **2-Methyl-1-phenyl-1-butanol** with key carbons numbered.

Core Physical and Chemical Constants

The physical properties of a compound are fundamental to its application, dictating conditions for storage, handling, and reaction setups. The constants for **2-Methyl-1-phenyl-1-butanol** are summarized below.

Physical Constant	Value	Source(s)
CAS Registry Number	3968-86-3	[1] [2] [6]
Molecular Formula	C ₁₁ H ₁₆ O	[1] [2] [4] [7]
Molecular Weight	164.24 g/mol	[2] [4] [6] [8]
Melting Point	55.5 °C	[1]
Boiling Point	233.9 °C at 760 mmHg	[1] [4]
Density	0.963 g/cm ³	[1] [4]
Flash Point	103.7 °C	[1] [4]
Refractive Index	1.512	[1] [4]
LogP (Octanol/Water)	~2.77	[1] [4] [8]

The relatively high boiling point and flash point indicate that the compound is not highly volatile at room temperature, simplifying its handling compared to more volatile organics.[\[1\]](#)[\[4\]](#) The octanol/water partition coefficient (LogP) of approximately 2.77 suggests that the molecule is significantly more soluble in nonpolar solvents than in water, a key factor for designing extraction, purification, and drug delivery systems.[\[1\]](#)[\[4\]](#)[\[8\]](#)


Spectroscopic Characterization

For unequivocal identification and quality control, spectroscopic analysis is essential. The primary methods for characterizing **2-Methyl-1-phenyl-1-butanol** include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

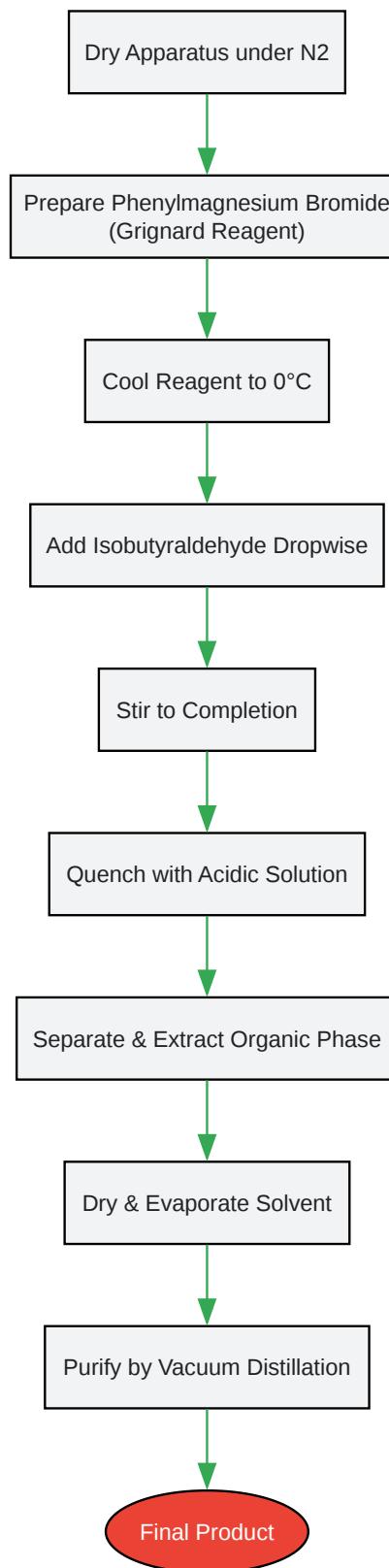
- Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST WebBook, providing a distinct fragmentation pattern that serves as a fingerprint for

the molecule's structure.[2]

- NMR Spectroscopy: While experimental spectra require acquisition from a physical sample, predicted ¹H and ¹³C NMR data are available and serve as a useful reference for confirming the carbon skeleton and the chemical environment of protons.[1][6]
- IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹) and C-H stretches from the aromatic and aliphatic portions of the molecule.[2]

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis and analytical confirmation of a chemical entity.


Synthesis Protocol: Grignard Reaction

A common and effective method for synthesizing **2-Methyl-1-phenyl-1-butanol** is the Grignard reaction. This involves the reaction of a phenylmagnesium halide with isobutyraldehyde.[5] The following protocol is based on established organometallic chemistry principles.

Expertise & Experience Insight: The Grignard reaction is highly sensitive to moisture and atmospheric oxygen. The use of an inert gas (like nitrogen or argon) and anhydrous solvents is not merely a suggestion but a critical requirement for success. The magnesium surface must be activated, often by adding a small crystal of iodine or by mechanical agitation, to initiate the reaction with the aryl halide.

Methodology:

- **Apparatus Setup:** A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven prior to assembly.
- **Grignard Reagent Formation:** Magnesium turnings are placed in the flask under a positive pressure of nitrogen. Anhydrous diethyl ether or tetrahydrofuran (THF) is added as the solvent. A solution of bromobenzene in the anhydrous solvent is added dropwise from the funnel. The reaction is initiated (often indicated by a color change and gentle refluxing) and allowed to proceed until the magnesium is consumed.
- **Aldehyde Addition:** The Grignard reagent is cooled in an ice bath. A solution of isobutyraldehyde in the anhydrous solvent is then added dropwise at a rate that maintains a gentle reflux. This step is exothermic and requires careful temperature control to prevent side reactions.
- **Reaction Quench and Workup:** After the addition is complete, the reaction is stirred until completion (monitored by TLC). The mixture is then carefully poured over a mixture of ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
- **Extraction and Purification:** The organic layer is separated, and the aqueous layer is extracted with additional solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.
- **Final Product Isolation:** The crude product is purified by vacuum distillation to yield pure **2-Methyl-1-phenyl-1-butanol**.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Flowchart illustrating the key steps in the synthesis of **2-Methyl-1-phenyl-1-butanol**.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Methyl-1-phenyl-1-butanol** was not available through the conducted searches. However, based on its chemical structure as an alcohol and its listed flash point of 103.7°C, standard laboratory precautions are warranted.[1][4]

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.
- Fire Safety: Keep away from open flames and strong oxidizing agents. Although the flash point is relatively high, it is a combustible liquid.
- Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

2-Methyl-1-phenyl-1-butanol is a well-characterized aromatic alcohol with established physical constants. Its properties make it a stable and useful component in the fragrance industry and a key building block for more complex molecules in the pharmaceutical and fine chemical sectors. A thorough understanding of its physicochemical properties, spectroscopic signatures, and synthesis pathways is crucial for its effective and safe utilization in research and development.

References

- 2-Methyl-2-phenyl-1-butanol | C11H16O | CID 3613429 - PubChem. (n.d.).
- Chemical Properties of **2-Methyl-1-phenyl-1-butanol** (CAS 3968-86-3) - Cheméo. (n.d.).
- **2-METHYL-1-PHENYL-1-BUTANOL** | CAS#:3968-86-3 | Chemsoc. (n.d.).
- **2-Methyl-1-phenyl-1-butanol** - NIST WebBook. (n.d.).
- **2-Methyl-1-phenyl-1-butanol** - NIST WebBook. (n.d.).
- alpha-(1-Methylpropyl)benzenemethanol | C11H16O | CID 138086 - PubChem. (n.d.).
- CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]
- 2. 2-Methyl-1-phenyl-1-butanol [webbook.nist.gov]
- 3. 2-Methyl-1-phenyl-1-butanol [webbook.nist.gov]
- 4. 2-METHYL-1-PHENYL-1-BUTANOL | CAS#:3968-86-3 | Chemsoc [chemsoc.com]
- 5. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]
- 6. alpha-(1-Methylpropyl)benzenemethanol | C11H16O | CID 138086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-1-phenyl-1-butanol (CAS 3968-86-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 2-Methyl-2-phenyl-1-butanol | C11H16O | CID 3613429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Methyl-1-phenyl-1-butanol physical constants]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13818646#2-methyl-1-phenyl-1-butanol-physical-constants\]](https://www.benchchem.com/product/b13818646#2-methyl-1-phenyl-1-butanol-physical-constants)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com